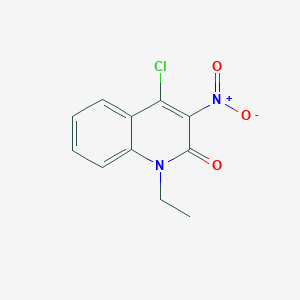

4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-13-8-6-4-3-5-7(8)9(12)10(11(13)15)14(16)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUNXRLMZHVJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319601 | |

| Record name | 4-chloro-1-ethyl-3-nitroquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

433310-26-0 | |

| Record name | 4-chloro-1-ethyl-3-nitroquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Chloro 1 Ethyl 3 Nitroquinolin 2 1h One Analogues

Electrophilic and Nucleophilic Reactivity of the Quinolone Core

The inherent electronic nature of the 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one core is characterized by a significant degree of electron deficiency, primarily due to the potent electron-withdrawing effects of the nitro group at the C3 position and the chloro group at the C4 position. This electronic profile renders the quinolone ring system, particularly the C4 position, highly susceptible to nucleophilic attack.

Nucleophilic substitution at the C4 position is a facile and widely exploited reaction for the derivatization of these compounds. The chloro group serves as an excellent leaving group, readily displaced by a variety of nucleophiles. Studies on analogous 4-chloro-3-nitro-quinolones have demonstrated successful substitution with a range of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of 4-amino, 4-thio, and 4-alkoxy derivatives, respectively. The reaction is typically facilitated by the strong activation provided by the adjacent nitro group, which stabilizes the Meisenheimer-like intermediate formed during the substitution process.

For instance, the reaction of 4-chloro-3-nitroquinolin-2-ones with various amines proceeds smoothly to yield the corresponding 4-amino-3-nitroquinolin-2-one derivatives. This reactivity is crucial for the synthesis of compounds with potential biological activity.

C-C Bond Forming Reactions

The versatile reactivity of the 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one scaffold extends to a variety of carbon-carbon bond-forming reactions, enabling the introduction of diverse carbon-based substituents at the C4 position. These transformations are pivotal for the construction of complex molecular architectures.

Allylation, Benzylation, Propargylation, and Allenylation Reactions

While specific examples detailing the allylation, benzylation, propargylation, and allenylation of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one are not extensively documented, the high reactivity of the C4 position towards nucleophiles suggests that these reactions are synthetically feasible. The introduction of these unsaturated moieties can be achieved through palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, Sonogashira, and Negishi couplings. wikipedia.orgorganic-chemistry.orgwikipedia.org

These reactions typically involve the coupling of the chloroquinolinone with an appropriate organometallic reagent (e.g., allylstannane, benzylboronic acid, or a terminal alkyne in the presence of a copper co-catalyst for Sonogashira coupling). The general schemes for these transformations are well-established in organic synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.org Propargylamine derivatives, for instance, are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net

Olefination and Enaminone Formation

Olefination at the C4 position can be envisioned through Wittig-type reactions or Horner-Wadsworth-Emmons reactions if a suitable 4-oxo-3-nitroquinolin-2-one precursor is available. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org These reactions would involve the condensation of the ketone with a phosphorus ylide or a phosphonate carbanion to generate a C=C double bond at the 4-position.

The formation of enaminones from 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is a direct consequence of its reactivity towards primary and secondary amines. The nucleophilic substitution of the chlorine atom by an amine leads to the formation of a 4-amino-3-nitroquinolin-2-one, which is a vinylogous amide, also known as an enaminone. This transformation is a common and efficient method for introducing nitrogen-containing substituents at the C4 position.

Functional Group Transformations and Interconversions

The functional groups present on the 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one core, particularly the nitro group, are amenable to a variety of transformations, further expanding the synthetic utility of this scaffold.

The reduction of the nitro group at the C3 position is a key transformation that opens up avenues for further derivatization. This reduction can be achieved using various established methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or by using reducing metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). youtube.com The resulting 3-amino-4-chloro-1-ethylquinolin-2(1H)-one is a versatile intermediate. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of functionalities.

Oxidative Dehydroaromatization Pathways

While the parent compound is already aromatic, related synthetic strategies often involve the construction of a dihydroquinolinone ring followed by an oxidative aromatization step to furnish the quinolinone core. This approach is particularly relevant in the synthesis of quinolinone derivatives.

The oxidative dehydroaromatization of 1,2,3,4-tetrahydroquinolin-2-ones to their corresponding quinolin-2(1H)-ones is a well-established transformation. nih.govacs.org Various oxidizing agents can be employed for this purpose, including manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and palladium on carbon (Pd/C) in the presence of a hydrogen acceptor. acs.org Enzymatic methods for oxidative dehydroaromatization have also been explored as a green alternative. This process is a key step in many synthetic routes leading to functionalized quinolinone systems.

Ipso-Nitration and Halogenation Reactions

Ipso-substitution reactions, where a substituent other than hydrogen is replaced by an incoming electrophile, can be a powerful tool in organic synthesis. In the context of the 3-nitroquinolin-2-one scaffold, ipso-nitration could potentially occur at a substituted position on the benzene (B151609) ring, depending on the nature and position of the existing substituents. For instance, the nitration of certain 3-carboxy-4-quinolones has been shown to proceed via an ipso-nitration mechanism, where the carboxyl group is replaced by a nitro group. nih.gov

Electrophilic halogenation of the 3-nitroquinolin-2-one core is expected to be challenging due to the deactivating nature of the nitro group and the quinolone carbonyl. However, under forcing conditions or with highly reactive halogenating agents, halogenation may occur at the less deactivated positions of the benzene ring (typically C6 or C8). The nitration of quinoline (B57606) itself under acidic conditions predominantly yields the 5- and 8-nitroquinolines, indicating that electrophilic attack on the benzene ring is favored over the deactivated pyridine ring. stackexchange.com

Advanced Spectroscopic Characterization and Computational Analysis of Quinolone Structures

Structural Elucidation through Advanced Spectroscopic Techniques

Detailed experimental data for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is not available in the reviewed literature. A complete analysis would typically involve the following techniques:

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectra (such as COSY, HSQC, and HMBC) for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one have not been reported. This data is crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

The characteristic IR absorption bands corresponding to the vibrational modes of the functional groups (C=O, NO₂, C-Cl, aromatic C=C) and the UV-Vis absorption maxima (λmax) related to the electronic transitions within the chromophoric system of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one are not documented in scientific publications.

While the nominal and monoisotopic mass can be calculated, detailed mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), which would confirm the molecular structure, are not available.

Quantum Chemical Computations for Molecular Properties and Reactivity

Specific computational studies on 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one are absent from the current body of scientific literature.

While DFT is a powerful tool for investigating molecular properties, no studies have been found that apply this method to 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one. Such a study would provide valuable insights into its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species that is more easily polarizable.

For quinolone derivatives, computational studies using Density Functional Theory (DFT) are often employed to calculate these FMO energies and visualize the orbital distributions. rjptonline.orgbhu.ac.in In the case of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, the HOMO is expected to be localized primarily on the quinolone ring system, particularly on the electron-rich benzene (B151609) moiety and the nitrogen atom of the quinolone core. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyrone ring, with significant contributions from the nitro group and the chloro-substituted carbon atom, which act as electron-withdrawing groups. This distribution of frontier orbitals indicates that the molecule would be susceptible to nucleophilic attack at the positions with high LUMO density and electrophilic attack at the sites with high HOMO density.

The energy gap is a key determinant of the electronic absorption properties of the molecule. A smaller energy gap corresponds to a lower energy electronic transition, resulting in absorption at longer wavelengths. The presence of the nitro group, a strong electron-withdrawing group, is expected to lower the LUMO energy significantly, thereby reducing the HOMO-LUMO gap and shifting the absorption maximum to a longer wavelength (a bathochromic shift).

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -2.0 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.5 to 5.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate potential. bhu.ac.in

For 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, the MEP map would reveal distinct regions of positive and negative potential. The most negative potential (red) is expected to be localized around the oxygen atoms of the nitro group and the carbonyl group, making these sites prone to electrophilic attack and hydrogen bond donation. researchgate.net The region around the hydrogen atoms of the ethyl group and the aromatic ring would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The presence of the electron-withdrawing chloro and nitro groups will significantly influence the charge distribution, creating a more electron-deficient (more positive) region on the pyrone ring of the quinolone system. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.net It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N5 | π(C4-C4a) | ~20-30 | n → π |

| LP(1) O11 | π(N10-C3) | ~15-25 | n → π |

| π(C6-C7) | π(C8-C8a) | ~10-20 | π → π |

Prediction of Electronic Absorption Spectra (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. qnl.qa It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. By simulating the UV-Vis spectrum, TD-DFT can provide valuable insights into the electronic structure of a molecule and help in the interpretation of experimental spectra.

For 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, TD-DFT calculations would likely predict several electronic transitions in the UV-Vis region. The lowest energy transition, corresponding to the longest wavelength absorption (λmax), is expected to be a π → π* transition involving the promotion of an electron from the HOMO to the LUMO. qnl.qa As discussed in the FMO analysis, the HOMO is primarily located on the quinolone ring, while the LUMO is concentrated on the pyrone ring and the nitro group. Therefore, this transition would have significant intramolecular charge transfer (ICT) character, with electron density moving from the electron-rich part of the molecule to the electron-deficient part. The presence of the chloro and nitro substituents is expected to cause a red shift in the absorption spectrum compared to the unsubstituted quinolone core. The calculated spectrum can be compared with experimental data to validate the computational model and to assign the observed absorption bands to specific electronic transitions.

Global Chemical Reactivity Descriptors

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron from a molecule.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added to a molecule.

Electronegativity (χ = (I + A) / 2): The tendency of a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S = 1 / 2η): The reciprocal of hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω = χ² / 2η): A measure of the ability of a molecule to accept electrons.

For 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, the calculated values of these descriptors would provide a comprehensive picture of its chemical reactivity. The presence of electronegative chloro and nitro groups is expected to result in a relatively high electronegativity and electrophilicity index, suggesting that the molecule is a good electron acceptor. The chemical hardness can be correlated with the stability of the molecule, with a higher hardness value indicating greater stability.

| Descriptor | Formula | Typical Value Range (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 - 7.5 |

| Electron Affinity (A) | -ELUMO | 2.0 - 3.0 |

| Electronegativity (χ) | (I + A) / 2 | 4.25 - 5.25 |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 - 2.75 |

| Electrophilicity Index (ω) | χ² / 2η | 3.0 - 5.0 |

Tautomeric Equilibrium and Stability Investigations

Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. This reaction commonly results in the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. For quinolone derivatives, keto-enol tautomerism is a possibility. In the case of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, the primary tautomeric form is the keto form (quinolin-2-one). However, it could potentially exist in equilibrium with its enol tautomer, 4-chloro-1-ethyl-2-hydroxy-3-nitroquinoline.

Computational chemistry can be employed to investigate the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries of both the keto and enol forms, the more stable tautomer can be identified. The tautomer with the lower energy is the more stable and, therefore, the more abundant species at equilibrium. For quinolin-2(1H)-one and its derivatives, the keto form is generally found to be significantly more stable than the enol form. This stability is attributed to the greater resonance stabilization of the amide group in the keto form compared to the enol form. The presence of the ethyl group on the nitrogen atom further stabilizes the keto form by preventing the formation of the aromatic hydroxypyridine ring that would be present in the enol tautomer of the N-unsubstituted parent compound. Therefore, it is expected that 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one exists predominantly in its keto form.

Emerging Research Directions and Potential Applications

Development of Chemical Probes for Investigating Biological Processes

The unique chemical architecture of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one makes it a promising starting point for the creation of sophisticated chemical probes. These tools are instrumental in elucidating complex biological pathways and identifying new drug targets.

One key strategy involves the functionalization of the quinoline (B57606) core to introduce reporter groups, such as fluorophores or biotin (B1667282) tags. The presence of the chloro group at the 4-position and the nitro group at the 3-position offers reactive handles for chemical modification. For instance, the nitro group can be reduced to an amine, which can then be further derivatized. A similar approach has been successfully employed in the synthesis of a chloroquine (B1663885) photoaffinity probe, where a 3-azido group was introduced onto the quinoline ring. mdpi.comresearchgate.netnih.gov This suggests a feasible pathway for converting the 3-nitro group of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one into a photoaffinity label, enabling researchers to covalently link the molecule to its biological targets upon photoactivation. mdpi.comresearchgate.netnih.govnih.gov

Furthermore, the development of fluorescent probes from quinolone scaffolds allows for the visualization of biological processes in real-time. By attaching a fluorescent dye to the 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one core, researchers could create probes to track the localization and interactions of specific proteins or enzymes within living cells.

Scaffold Derivatization for Novel Biological Activities and Target Specificity

Building upon the known biological activities of the quinolin-2(1H)-one class, which include anticancer and antimicrobial properties, current research is focused on the strategic derivatization of the 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one scaffold to uncover novel therapeutic applications and enhance target specificity.

The reactive nature of the chloro and nitro substituents provides a versatile platform for introducing a wide array of chemical moieties. For example, the 4-chloro group can be displaced by various nucleophiles, allowing for the introduction of different functional groups that can modulate the compound's biological activity. This approach has been utilized in the synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, where a nucleophilic aromatic substitution was a key step. mdpi.com

A significant area of interest is the development of kinase inhibitors, as kinases play a crucial role in cell signaling and are often dysregulated in diseases like cancer. The quinolin-2(1H)-one scaffold has been identified as a promising core for the design of potent and selective kinase inhibitors. nih.govresearchgate.net By systematically modifying the substituents on the 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one ring system, researchers can optimize the interactions with the ATP-binding pocket of specific kinases, leading to the development of targeted therapies. For instance, the synthesis of 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives has been explored for their in vitro tyrosine kinase inhibitor activity. researchgate.net

Advanced Molecular Design Strategies based on the Quinolone Core

The 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one core is also being leveraged in advanced molecular design strategies, such as fragment-based drug discovery (FBDD) and scaffold hopping, to generate novel drug candidates.

In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. The quinolin-2(1H)-one core can serve as a starting fragment, which can then be elaborated with various substituents to optimize binding affinity and selectivity. researchoutreach.orgnih.gov

Scaffold hopping is another powerful technique where the core structure of a known active compound is replaced with a structurally different but functionally equivalent scaffold. uniroma1.itnih.govchemrxiv.orgniper.gov.inchemrxiv.org This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. The 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one scaffold can be used as a novel core to replace existing pharmacophores in known drugs, potentially leading to the development of next-generation therapeutics. For example, the quinoline ring system has been successfully used as a scaffold hop for the quinazoline (B50416) ring in the development of kinase inhibitors. niper.gov.in

The exploration of targeted covalent inhibitors (TCIs) represents another frontier. nih.govnih.gov The electrophilic nature of the 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one molecule, particularly with the potential for modification, could be exploited to design inhibitors that form a covalent bond with their target protein. This can lead to prolonged duration of action and increased potency.

Q & A

Q. What are the primary synthetic routes for 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nitration and hydrolysis of β-ketoacid precursors. For example, nitration of β-ketoacid 3 using concentrated HNO₃/H₂SO₄ yields a cyclized intermediate, followed by hydrolysis with 2 M NaOH to produce the target compound. Key optimization factors include:

- Temperature : Reflux conditions (e.g., 3–4 hours at 100°C).

- Solvent Selection : Use of DMF for cyclization or acetic acid for bromination .

- Acid/Base Catalysis : Controlled pH adjustment (e.g., HCl for precipitation).

Typical yields range from 39% to 69%, depending on purification steps (e.g., crystallization in ethanol/water) .

Q. Which spectroscopic techniques are critical for characterizing 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one?

- Methodological Answer :

- ¹H NMR : Identifies substituents via characteristic peaks (e.g., a singlet at δ 6.14 ppm for active methylene protons and δ 14.71 ppm for hydroxyl protons) .

- IR Spectroscopy : Confirms functional groups (e.g., absence of α-pyrone O-C=O at 1765 cm⁻¹ post-hydrolysis) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 302 for intermediates) .

Advanced Research Questions

Q. How can cyclization reactions of this compound be optimized to enhance yields of heterocyclic derivatives?

- Methodological Answer : Cyclization efficiency depends on:

- Reagent Choice : Bromine in acetic acid yields brominated derivatives (60% yield), while DMF/POCl₃ facilitates formylation .

- Catalysts : DBU in DMF improves condensation reactions (e.g., with chromone-3-carbonitrile) .

- Temperature/Time : Extended reflux (4+ hours) for complex heterocycles (e.g., pyrazoloquinolines) .

Failed cyclization under acidic conditions (e.g., EtOH/HCl) highlights the need for mechanistic studies to avoid intermediate degradation .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT for expected chemical shifts) .

- X-ray Crystallography : Resolve ambiguities using SHELX programs for crystal structure determination, especially for tautomeric forms or regiochemistry .

- Isotopic Labeling : Track reaction pathways (e.g., ¹³C labeling for nitro group behavior) .

Q. What strategies mitigate side reactions during functionalization of the quinolinone core?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive sites (e.g., hydroxyl groups) during bromination or chlorination .

- Stepwise Reactions : Prioritize nitroacetyl group modifications before introducing electrophiles (e.g., formylation) to avoid competing pathways .

- Solvent Polarity : Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.